

# In Vivo Biodistribution of **[11C]PHNO** in Humans: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **[11C]Phno**

Cat. No.: **B1236458**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of the radioligand --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine (**[11C]PHNO**) in humans.

**[11C]PHNO** is a positron emission tomography (PET) radiotracer with high affinity for dopamine D2 and D3 receptors, making it a valuable tool for investigating the dopaminergic system in neuropsychiatric disorders.<sup>[1][2]</sup> This document summarizes key quantitative data, details experimental protocols from human studies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of **[11C]PHNO**'s characteristics in vivo.

## Quantitative Biodistribution and Radiation Dosimetry

The biodistribution of **[11C]PHNO** has been characterized in healthy human subjects, with the primary routes of clearance being hepatobiliary and renal.<sup>[3]</sup> The resulting radiation doses are comparable to other <sup>11C</sup>-labeled radiotracers, permitting multiple PET scans in the same individual within regulatory guidelines.<sup>[4][5]</sup>

## Organ Radiation Dosimetry

The following table summarizes the estimated radiation doses to various organs from intravenous injection of **[11C]PHNO** in adult subjects. The liver consistently receives the highest radiation dose, followed by the kidneys and the urinary bladder wall.<sup>[4][6]</sup>

| Organ                | Mean Absorbed Dose ( $\mu\text{Sv}/\text{MBq}$ ) |
|----------------------|--------------------------------------------------|
| Liver                | $17.9 \pm 3.9$                                   |
| Kidneys              | $14.3 \pm 3.6$                                   |
| Urinary Bladder Wall | $13.5 \pm 3.7$                                   |
| Spleen               | Not explicitly quantified in top results         |
| Lungs                | Not explicitly quantified in top results         |
| Brain                | Not explicitly quantified in top results         |
| Gallbladder          | Not explicitly quantified in top results         |
| GI Tract             | Not explicitly quantified in top results         |

Data compiled from studies involving healthy adult subjects.[\[4\]](#)[\[6\]](#)

## Effective Dose

The mean effective dose provides an estimate of the overall radiation risk to the whole body. For **[11C]PHNO**, the effective dose has been calculated using different models.

| Subject Group                  | Dosimetry Model    | Mean Effective Dose ( $\mu\text{Sv}/\text{MBq}$ ) |
|--------------------------------|--------------------|---------------------------------------------------|
| All Subjects (Male and Female) | Adult Male Model   | $4.5 \pm 0.3$                                     |
| Female Subjects Only           | Adult Female Model | $5.2 \pm 0.2$                                     |

Data from a study with 6 healthy subjects (3 male, 3 female).[\[4\]](#)[\[6\]](#)

A typical injection of 370 MBq of **[11C]PHNO** results in an effective dose of approximately 1.6 mSv.[\[6\]](#)

## Experimental Protocols

The following sections detail the methodologies employed in human PET studies involving **[11C]PHNO**.

## Radioligand Synthesis

The radiosynthesis of **[11C]PHNO** is a multi-step process that requires careful optimization to achieve good radiochemical yield and purity under Good Manufacturing Practice (GMP) conditions.[7][8]



### Human PET Imaging Experimental Workflow



### [11C]PHNO Binding to Dopamine D2 and D3 Receptors



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [jnm.snmjournals.org](http://jnm.snmjournals.org) [jnm.snmjournals.org]

- 4. Whole-body distribution and radiation dosimetry of <sup>11</sup>C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Whole-Body Distribution and Radiation Dosimetry of <sup>11</sup>C-(+)-PHNO, a D2/3 Agonist Ligand | Semantic Scholar [semanticscholar.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Automated preparation of the dopamine D2/3 receptor agonist ligand [<sup>11</sup>C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward the Optimization of (+)-[<sup>11</sup>C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Biodistribution of [<sup>11</sup>C]PHNO in Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236458#in-vivo-biodistribution-of-11c-phno-in-humans>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)